![molecular formula C12H30OSi3 B14418418 ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) CAS No. 80431-41-0](/img/structure/B14418418.png)
({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of silicon atoms bonded to organic groups, which imparts unique properties to the compound. This compound is used in various scientific and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with an appropriate alkene or alkyne in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the organic groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various organic halides; reactions may require the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes with different organic groups.
科学的研究の応用
Chemistry
In chemistry, ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-silicon bonds, which are important in the development of new materials and pharmaceuticals.
Biology
The compound has applications in biology, where it is used in the modification of biomolecules. Its ability to form stable bonds with organic groups makes it useful in the development of bioconjugates and labeling agents.
Medicine
In medicine, the compound is explored for its potential in drug delivery systems. Its stability and reactivity allow for the development of novel drug formulations that can improve the efficacy and safety of therapeutic agents.
Industry
Industrially, ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is used in the production of silicone-based materials. These materials have applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
作用機序
The mechanism by which ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) exerts its effects involves the formation of stable silicon-carbon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound highly stable. The molecular targets and pathways involved depend on the specific application, such as the modification of biomolecules or the formation of new materials.
類似化合物との比較
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- (1-tert-Butylvinyloxy)trimethylsilane
Uniqueness
({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of its ability to form stable bonds with a wide range of organic groups, making it versatile for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
80431-41-0 |
|---|---|
分子式 |
C12H30OSi3 |
分子量 |
274.62 g/mol |
IUPAC名 |
bis(trimethylsilyl)methyl-dimethyl-prop-1-en-2-yloxysilane |
InChI |
InChI=1S/C12H30OSi3/c1-11(2)13-16(9,10)12(14(3,4)5)15(6,7)8/h12H,1H2,2-10H3 |
InChIキー |
HWAHNKHLLZULCY-UHFFFAOYSA-N |
正規SMILES |
CC(=C)O[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-prop-2-en-1-ylmethanimidamide](/img/structure/B14418341.png)
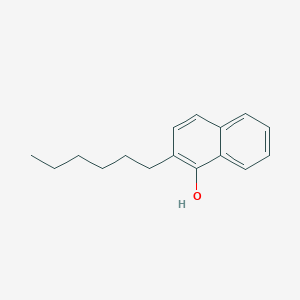
![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
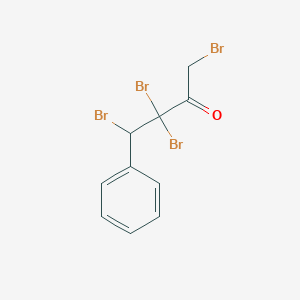
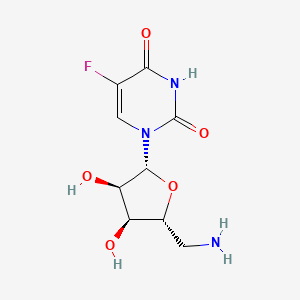
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)
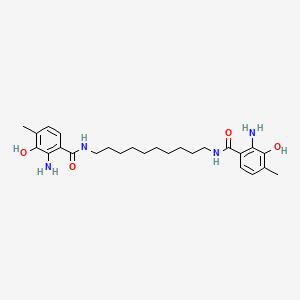

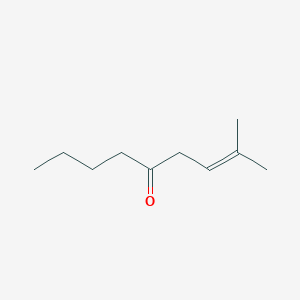
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
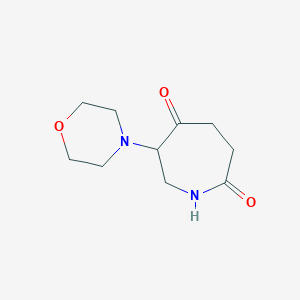
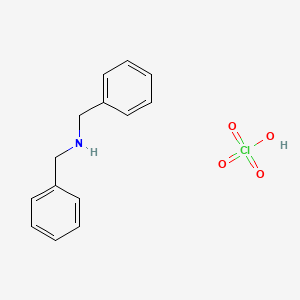
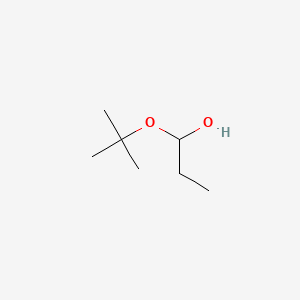
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
